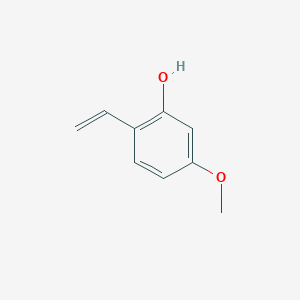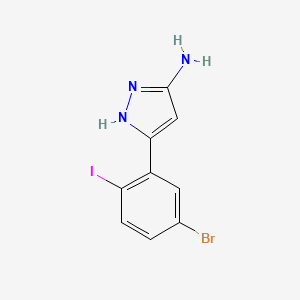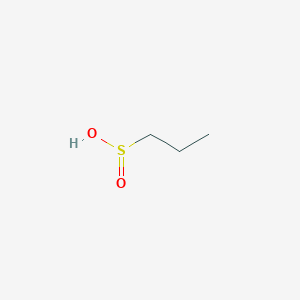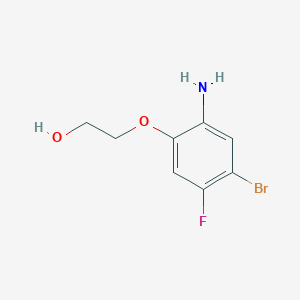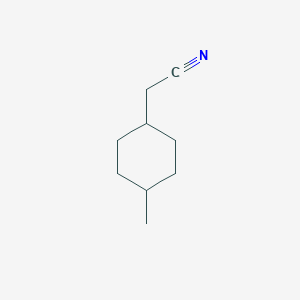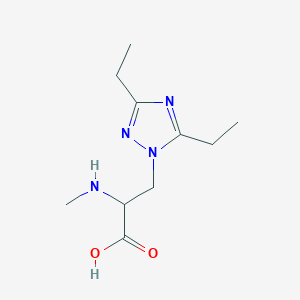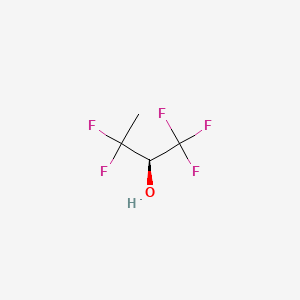
(S)-1,1,1,3,3-Pentafluorobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,1,1,3,3-Pentafluorobutan-2-ol is an organofluorine compound characterized by the presence of five fluorine atoms and a hydroxyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1,3,3-Pentafluorobutan-2-ol typically involves the fluorination of butan-2-ol derivatives. One common method is the reaction of butan-2-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as metal fluorides may be used to enhance the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,1,1,3,3-Pentafluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of pentafluorobutan-2-one or pentafluorobutanoic acid.
Reduction: Formation of 1,1,1,3,3-pentafluorobutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1,1,1,3,3-Pentafluorobutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (S)-1,1,1,3,3-Pentafluorobutan-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3-Pentafluoropropan-2-ol: Similar structure but with one less carbon atom.
1,1,1,2,2-Pentafluorobutan-2-ol: Similar structure but with a different fluorination pattern.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains an additional fluorine atom.
Uniqueness
(S)-1,1,1,3,3-Pentafluorobutan-2-ol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This compound’s high degree of fluorination contributes to its stability and resistance to metabolic degradation, making it valuable in various applications where such properties are desired.
Propiedades
Fórmula molecular |
C4H5F5O |
|---|---|
Peso molecular |
164.07 g/mol |
Nombre IUPAC |
(2S)-1,1,1,3,3-pentafluorobutan-2-ol |
InChI |
InChI=1S/C4H5F5O/c1-3(5,6)2(10)4(7,8)9/h2,10H,1H3/t2-/m0/s1 |
Clave InChI |
UNAFZLBJFTWWCP-REOHCLBHSA-N |
SMILES isomérico |
CC([C@@H](C(F)(F)F)O)(F)F |
SMILES canónico |
CC(C(C(F)(F)F)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
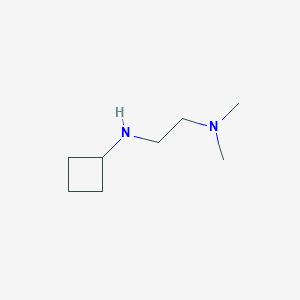
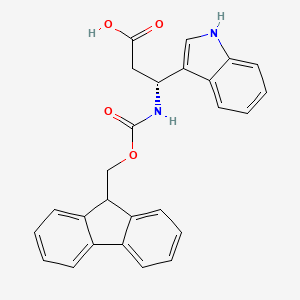
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
